molecular formula C8H7ClN2O2 B2370606 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1453272-23-5

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2370606
CAS No.: 1453272-23-5
M. Wt: 198.61
InChI Key: ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase , suggesting that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride may interact with this enzyme

Cellular Effects

Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can have antitumor activities . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can form hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core. Subsequent substitution at the N-1 position with a tert-butylcarbonate group yields the key intermediate . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride and solvents such as dimethyl sulfoxide (DMSO). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific binding properties and the ability to disrupt microtubule dynamics, making it a valuable compound for anticancer research.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453272-23-5
Record name 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
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